An In-depth Technical Guide to [(5-Isobutylisoxazol-3-yl)methyl]amine
An In-depth Technical Guide to [(5-Isobutylisoxazol-3-yl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding interactions. This guide provides a comprehensive technical overview of a specific isoxazole derivative, [(5-Isobutylisoxazol-3-yl)methyl]amine, a compound of interest for its potential applications in drug discovery and development. While detailed experimental data for this particular molecule is not extensively published, this document synthesizes available information and draws upon established knowledge of related isoxazole chemistry to provide a valuable resource for researchers in the field.
Chemical Identity and Core Properties
Chemical Name: [(5-Isobutylisoxazol-3-yl)methyl]amine
CAS Number: 893639-01-5[1]
Molecular Formula: C₈H₁₄N₂O[1]
Molecular Weight: 154.21 g/mol [1]
Appearance: White powder[2]
Structure:
Figure 1. Chemical structure of [(5-Isobutylisoxazol-3-yl)methyl]amine.
Table 1: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 893639-01-5 | [1] |
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| Canonical SMILES | CC(C)CC1=CC(=NO1)CN | [3] |
| InChI Key | HGYSMQSHSYGZGG-UHFFFAOYSA-N | [3] |
Safety and Handling
As a primary amine and isoxazole derivative, [(5-Isobutylisoxazol-3-yl)methyl]amine requires careful handling in a laboratory setting. The following safety information is derived from available safety data sheets (SDS) for this compound and closely related analogs.
GHS Hazard Statements: [4]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
GHS Precautionary Statements: [4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information:
The toxicological properties of this specific compound have not been fully investigated. It is described as an irritant, and may be harmful by ingestion and inhalation. The material is irritating to mucous membranes and the upper respiratory tract.[4]
Handling and Storage:
-
Avoid prolonged exposure.[4]
-
Use caution when handling and limit exposure to any chemical.[4]
-
Do not breathe dust or vapor.[4]
-
Ensure a safety shower and eye wash are available.[4]
-
Avoid contact with eyes, skin, or clothing.[4]
-
Keep the container tightly closed and store in a cool, dry, well-ventilated place.[2][4]
-
Use only in a chemical fume hood.[4]
Incompatibilities:
Hazardous Decomposition Products:
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Figure 2. Proposed synthetic pathway for [(5-Isobutylisoxazol-3-yl)methyl]amine.
Step-by-Step Methodological Approach (Hypothetical Protocol):
Step 1: Synthesis of 3-(Chloromethyl)-5-isobutylisoxazole (Intermediate)
This intermediate is a key precursor for the final amination step. A common method for the synthesis of 3-alkyl-5-(chloromethyl)isoxazoles involves the reaction of the corresponding ketone with hydroxylamine hydrochloride.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-isothiocyanato-1-propenyl isobutyl ketone in a suitable solvent such as ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(chloromethyl)-5-isobutylisoxazole.
Step 2: Amination of 3-(Chloromethyl)-5-isobutylisoxazole
The final step involves the nucleophilic substitution of the chloride with an amine source.
-
Reaction Setup: In a sealed tube or a pressure vessel, dissolve 3-(chloromethyl)-5-isobutylisoxazole in a suitable solvent, such as methanol or ethanol.
-
Addition of Amine Source: Add a solution of ammonia in methanol or aqueous ammonia to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature typically ranging from 60 to 100 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be dissolved in an appropriate organic solvent and washed with water to remove any inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, [(5-Isobutylisoxazol-3-yl)methyl]amine, can be purified by column chromatography or distillation under reduced pressure.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectroscopic data for [(5-Isobutylisoxazol-3-yl)methyl]amine is not publicly available, the expected spectral characteristics can be predicted based on the analysis of similar isoxazole and amine-containing compounds.[6][7]
1H NMR Spectroscopy:
-
Isobutyl Group: Expect a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the isoxazole ring.
-
Isoxazole Ring: A singlet for the proton on the isoxazole ring.
-
Aminomethyl Group: A singlet for the methylene protons adjacent to the amine group. The amine protons themselves may appear as a broad singlet.
13C NMR Spectroscopy:
-
Isobutyl Group: Resonances for the methyl, methine, and methylene carbons.
-
Isoxazole Ring: Signals for the three carbons of the isoxazole ring, with the carbon atoms being deshielded due to the electronegativity of the nitrogen and oxygen atoms.
-
Aminomethyl Group: A signal for the methylene carbon.
Infrared (IR) Spectroscopy:
-
N-H Stretch: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching.[1]
-
N-H Bend: A bending vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[1]
-
C-N Stretch: An absorption band for the C-N bond in aliphatic amines is typically observed between 1250-1020 cm⁻¹.[1]
-
Isoxazole Ring: Characteristic ring stretching vibrations.
Mass Spectrometry:
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.21 g/mol ).
-
Fragmentation Pattern: Alpha-cleavage is a characteristic fragmentation pattern for aliphatic amines, which would involve the cleavage of the bond between the aminomethyl carbon and the isoxazole ring.[8]
Applications in Drug Discovery and Development
The isoxazole ring is a versatile scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9]
While specific applications for [(5-Isobutylisoxazol-3-yl)methyl]amine are not extensively documented, its structural features suggest potential utility as a building block in the synthesis of more complex molecules with therapeutic potential. The primary amine group provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores.
Commercial suppliers indicate that this compound is intended for use in the development of "healing drugs," which, while a broad term, points towards its role as a synthetic intermediate in pharmaceutical research.[2] The isoxazole moiety can act as a bioisostere for other functional groups, improving the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, isoxazole-containing compounds have been investigated as potent and selective kinase inhibitors for the treatment of various cancers.[10]
Conclusion
[(5-Isobutylisoxazol-3-yl)methyl]amine represents a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. This guide has consolidated the available information on its chemical identity, safety and handling, and proposed a plausible synthetic route. While a comprehensive experimental dataset is currently lacking, the predictive analysis of its spectroscopic properties provides a foundation for its identification and characterization. The established importance of the isoxazole scaffold in pharmaceuticals underscores the potential of this compound as a key intermediate in the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of [(5-Isobutylisoxazol-3-yl)methyl]amine and its derivatives is warranted to fully explore its therapeutic potential.
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